molecular formula C10H10N4O2 B8420972 3-(4-Methoxyimidazo[5,1-f][1,2,4]triazin-7-yl)cyclobutanone

3-(4-Methoxyimidazo[5,1-f][1,2,4]triazin-7-yl)cyclobutanone

Cat. No. B8420972
M. Wt: 218.21 g/mol
InChI Key: MWKQRTXUXQNNJC-UHFFFAOYSA-N
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Patent
US08481733B2

Procedure details

In an oven-dried flask filled with N2 was added N-[(5-methoxy-1,2,4-triazin-6-yl)methyl]-3-oxocyclobutanecarboxamide (2.40 g, 0.00833 mol) followed by MeCN (200 mL) and DMF (40 mL). The reaction mixture was treated with POCl3 (3.1 mL, 0.033 mol) dropwise at 0° C. under N2 over 10 min. The reaction was stirred at rt overnight. The reaction mixture was concentrated and poured into ice, saturated aqueous NaHCO3 solution was added to adjust the pH to 7. The mixture was extracted with DCM (150×3). The organic extracts were combined, dried (Na2SO4) and concentrated under reduced pressure to give a crude residue, which was then purified by flash chromatography on silica gel using hexanes:EtOAc (1:1) as the eluent.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-[(5-methoxy-1,2,4-triazin-6-yl)methyl]-3-oxocyclobutanecarboxamide
Quantity
2.4 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
3.1 mL
Type
reactant
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
N#N.[CH3:3][O:4][C:5]1[N:6]=[CH:7][N:8]=[N:9][C:10]=1[CH2:11][NH:12][C:13]([CH:15]1[CH2:18][C:17](=[O:19])[CH2:16]1)=O.CC#N.O=P(Cl)(Cl)Cl>CN(C=O)C>[CH3:3][O:4][C:5]1[C:10]2=[CH:11][N:12]=[C:13]([CH:15]3[CH2:18][C:17](=[O:19])[CH2:16]3)[N:9]2[N:8]=[CH:7][N:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Two
Name
N-[(5-methoxy-1,2,4-triazin-6-yl)methyl]-3-oxocyclobutanecarboxamide
Quantity
2.4 g
Type
reactant
Smiles
COC=1N=CN=NC1CNC(=O)C1CC(C1)=O
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
CC#N
Step Four
Name
Quantity
3.1 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Five
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
poured into ice, saturated aqueous NaHCO3 solution
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with DCM (150×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC1=NC=NN2C1=CN=C2C2CC(C2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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